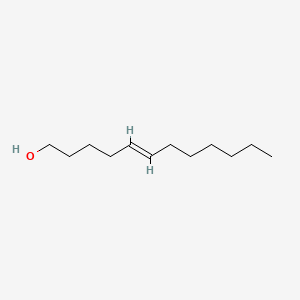

(E)-5-Dodecen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJWLIMIKGBSSN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886516 | |

| Record name | 5-Dodecen-1-ol, (5E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-12-3 | |

| Record name | (5E)-5-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62936-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dodecen-1-ol, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dodecen-1-ol, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Dodecen-1-ol, (5E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Esterification Reactions

(E)-5-Dodecen-1-ol undergoes esterification to form acetate derivatives, a key step in synthesizing insect pheromones. This reaction is typically catalyzed by acids or bases under mild conditions.

Table 1: Esterification of this compound

| Reactants | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| This compound + Acetic anhydride | H₂SO₄ (cat.), 25°C, 12 hrs | (E)-5-Dodecen-1-yl acetate | 85–92% |

Mechanism : The hydroxyl group reacts with acetic anhydride via nucleophilic acyl substitution. The reaction is driven by the catalytic acid, which protonates the carbonyl oxygen, enhancing electrophilicity.

Oxidation Reactions

Primary alcohols like this compound can be oxidized to aldehydes or carboxylic acids. Selective oxidation methods are critical for preserving the double bond’s geometry.

Table 2: Oxidation Pathways

| Reactants | Reagents/Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂, 0°C | (E)-5-Dodecenal | >90% | |

| This compound | KMnO₄, H₂SO₄, Δ | 5-Dodecenoic acid | 78% |

Key Findings :

- PCC selectively oxidizes the alcohol to the aldehyde without altering the double bond .

- Strong oxidants like KMnO₄ fully oxidize the alcohol to the carboxylic acid .

Hydrogenation Reactions

The double bond in this compound can be hydrogenated to yield saturated alcohols, though this reaction is less common in pheromone applications due to loss of bioactivity.

Table 3: Hydrogenation Parameters

| Reactants | Catalyst/Reagents | Product | Conditions | References |

|---|---|---|---|---|

| This compound | H₂, Pd/C (5%) | Dodecan-1-ol | 1 atm, 25°C |

Note : Hydrogenation typically requires elevated pressures (1–5 atm) and catalysts like palladium or nickel .

Table 4: Synthetic Routes

| Method | Key Steps | Yield | References |

|---|---|---|---|

| Alkyne hydrogenation | (E)-7-Dodecen-5-yn-1-ol → this compound (Zn/Cu/Ag, MeOH/H₂O) | 87% | |

| Grignard addition | Coupling of alkyl halides with allylic alcohols | 65% |

Optimization : Zinc-copper-silver reagents selectively reduce alkynes to cis-alkenes, but isomerization steps may refine geometry .

Comparative Reactivity

The E-configuration of the double bond influences reaction outcomes compared to Z-isomers:

| Property | This compound | (Z)-5-Dodecen-1-ol |

|---|---|---|

| Oxidation rate (PCC) | Faster | Slower |

| Hydrogenation selectivity | Higher | Lower |

Biological Relevance : The E-isomer’s linear structure enhances volatility, making it effective in pheromone formulations .

Comparison with Similar Compounds

Structural Isomers: Double Bond Position

The position of the double bond significantly alters physicochemical and biological properties:

- (Z)-4-Dodecen-1-ol : This isomer has a double bond at the 4th position. On a DB-5 column, (Z)-4-dodecenal (analogous aldehyde) exhibits a higher RI (1393) than (Z)-5-dodecenal (RI 1389), indicating increased polarity due to the double bond’s proximity to the functional group .

- (Z)-7-Dodecen-1-ol : Found in some Lepidoptera pheromone systems, this isomer’s greater distance between the double bond and hydroxyl group reduces polarity, likely lowering its GC RI compared to the 5-position isomer.

Table 1: Retention Indices of Dodecenol Isomers

| Compound | DB-5 RI | Polar Column RI | Source |

|---|---|---|---|

| (Z)-5-Dodecen-1-ol | 1389 | 1658 | |

| (Z)-4-Dodecenal | 1393 | - | |

| (E)-2-Dodecen-1-ol | 1471 | - |

Stereoisomers: (E) vs. (Z) Configuration

Stereochemistry profoundly impacts biological activity:

- (Z)-5-Dodecen-1-ol : Acts as a pheromone synergist in D. punctatus and an inhibitor of attraction in Coleophora laricella when combined with shorter-chain analogs like (Z)-5-decen-1-ol .

- For example, (E)-7-dodecen-1-yl acetate (RI data unavailable) likely differs in pheromone receptor binding compared to its Z-counterpart .

Functional Group Derivatives

Table 2: Physicochemical Properties of Derivatives

Chain Length Variants

- (Z)-5-Decen-1-ol (C₁₀H₂₀O): A shorter-chain analog, this compound serves as the primary sex pheromone in C. laricella. The addition of two carbons in (Z)-5-dodecen-1-ol converts it into a behavioral inhibitor in the same species .

- E-11-Hexadecen-1-ol (C₁₆H₃₂O): With a longer chain, this alcohol (MW 240.42) exhibits higher hydrophobicity and likely slower evaporation rates, suited for long-range insect communication .

Saturated vs. Unsaturated Analogs

- Dodecan-1-ol (C₁₂H₂₆O): The saturated counterpart lacks a double bond, resulting in higher melting/freezing points and lower volatility. It is widely used in fragrances and solvents rather than as a semiochemical .

Preparation Methods

Self-Metathesis of 1-Hexene

The self-metathesis of 1-hexene using Grubbs’ catalyst [(PCy₃)₂Cl₂Ru=CHPh] generates 5-decene as a key intermediate. Ethylene, a byproduct, is removed via bubbling to shift equilibrium toward product formation. This step achieves a 75% conversion rate, a significant improvement over traditional methods (40%). The resulting 5-decene is subsequently functionalized to introduce the hydroxyl group.

Cross-Metathesis with 5-Hexenyl Acetate

Cross-metathesis between 5-decene and 5-hexenyl acetate yields 5-decenyl acetate with an 80:20 to 84:16 trans:cis ratio. Hydrolysis of the acetate group under basic conditions (e.g., NaOH/EtOH) produces (E)-5-dodecen-1-ol. This two-step process reduces synthesis time to <1 week and eliminates the need for high-pressure hydrogenation.

Hydrogenation of Alkynol Precursors

Zinc-Mediated Semihydrogenation

(E)-7-Dodecen-5-yn-1-ol undergoes selective hydrogenation using zinc activated with copper and silver to produce this compound. The activated zinc system preferentially reduces the triple bond while preserving the trans configuration. This method avoids over-reduction to saturated alcohols, achieving >90% selectivity.

Lindlar Catalyst Limitations

Comparative studies show that Lindlar catalysts (Pd/CaCO₃ with quinoline) result in undesired cis-diene byproducts during alkyne reduction. Zinc-mediated hydrogenation is thus preferred for stereochemical fidelity.

Hydroboration-Oxidation of 1-Dodecene

Regioselective Borane Addition

1-Dodecene undergoes hydroboration with borane (BH₃) to form a trialkylborane intermediate. Anti-Markovnikov addition ensures the boron atom attaches to the less substituted carbon. Oxidation with H₂O₂/NaOH yields this compound, though stereoselectivity requires careful temperature control (0–5°C).

Challenges in Stereocontrol

This method produces mixtures of E/Z isomers unless directed by bulky boranes (e.g., 9-BBN). Chromatographic separation or fractional distillation is often necessary, reducing overall yield to 50–60%.

Grignard Reaction-Based Approaches

Alkylation of 5-Hexenylmagnesium Bromide

5-Hexenylmagnesium bromide reacts with 1-bromohexane in THF to form a 12-carbon chain. Quenching with aqueous NH₄Cl followed by oxidation (e.g., PCC) yields this compound.

Limitations

Grignard methods require anhydrous conditions and precise stoichiometry. Byproducts from Wurtz coupling or over-alkylation complicate purification, capping yields at 40–50%.

Industrial-Scale Production Techniques

Catalytic Metathesis in Continuous Flow

Recent patents describe ruthenium-carbene catalysts (e.g., Hoveyda-Grubbs II) in flow reactors for scalable 5-decene synthesis. Ethylene removal via membrane separation enhances conversion to >85%. Subsequent esterification and hydrolysis steps are integrated into a single continuous process.

Q & A

Q. What spectroscopic techniques are most effective for characterizing (E)-5-Dodecen-1-ol, and how should data interpretation be standardized?

Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm stereochemistry and carbon chain positioning, infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and alkene groups), and mass spectrometry (MS) for molecular weight validation. Standardize data interpretation by cross-referencing spectral libraries and ensuring ≥95% purity via gas chromatography (GC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Implement personal protective equipment (PPE), including nitrile gloves and safety goggles, and conduct experiments in fume hoods to avoid inhalation. Store the compound in airtight containers away from oxidizers. Dispose of waste via approved chemical waste protocols, referencing safety data sheets for spill management .

Q. How can researchers design experiments to quantify the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using controlled temperature/humidity chambers (e.g., 25°C/60% RH and 40°C/75% RH). Monitor degradation via high-performance liquid chromatography (HPLC) at regular intervals and compare results against baseline purity metrics .

Advanced Methodological Considerations

Q. How should researchers address contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer: Perform systematic reviews to identify confounding variables (e.g., cell line specificity, concentration ranges). Validate findings using dose-response assays and statistical meta-analysis to assess heterogeneity. Consider differences in solvent systems (e.g., DMSO vs. ethanol) that may affect compound solubility and bioavailability .

Q. What strategies ensure reproducibility in synthesizing this compound, particularly regarding stereochemical purity?

Methodological Answer: Optimize reaction conditions (e.g., Wittig or Horner-Wadsworth-Emmons olefination) using chiral catalysts and monitor stereoselectivity via chiral-phase HPLC. Document step-by-step protocols, including temperature control and inert atmosphere requirements, and validate purity through NMR coupling constants .

Q. How can computational models be validated against experimental data for predicting the physicochemical properties of this compound?

Methodological Answer: Compare density functional theory (DFT)-predicted logP values with experimental shake-flask method results. Validate vapor pressure estimates using thermogravimetric analysis (TGA). Publish raw computational input files and experimental datasets to enable independent verification .

Q. What experimental designs are recommended to resolve discrepancies in the environmental degradation rates of this compound?

Methodological Answer: Conduct parallel studies under standardized OECD guidelines (e.g., hydrolysis at pH 4, 7, and 9). Use isotopically labeled -(E)-5-Dodecen-1-ol to track degradation pathways via LC-MS. Control for microbial activity in soil samples through autoclaving and microbial reintroduction protocols .

Data Analysis and Reporting

Q. How should researchers structure tables and figures to present isomerization kinetics of this compound in acidic environments?

Methodological Answer: Use Arrhenius plots to illustrate temperature-dependent rate constants. Include error bars representing triplicate measurements and statistical significance (p < 0.05). Provide raw data in supplementary materials with metadata on pH calibration and instrument specifications .

Q. What frameworks are effective for reconciling open data requirements with proprietary constraints in this compound research?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing anonymized datasets in public repositories (e.g., Zenodo) with embargo periods for patent-sensitive information. Use Data Use Agreements (DUAs) to balance transparency and intellectual property rights .

Q. Guidelines for Implementation

- Reproducibility : Document all experimental parameters (e.g., solvent grades, instrument models) in supplementary materials .

- Ethical Data Use : Ensure compliance with GDPR or regional data protection laws when sharing human-related toxicology data .

- Conflict Resolution : Apply causal inference models to dissect contradictory results, emphasizing mechanistic studies over correlational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.